

An In-depth Technical Guide to 2-Undecene (C11H22)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Undecene

Cat. No.: B8481262

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Undecene, a long-chain alkene with the chemical formula C11H22, exists as two geometric isomers: (Z)-**2-undecene** (cis) and (E)-**2-undecene** (trans). With a molecular weight of 154.29 g/mol, this compound serves as a versatile intermediate in organic synthesis.^{[1][2]} This technical guide provides a comprehensive overview of **2-undecene**, including its physicochemical properties, detailed experimental protocols for its stereoselective synthesis, and an exploration of its potential biological activities relevant to drug discovery and development.

Physicochemical Properties of 2-Undecene

A summary of the key physicochemical properties of **2-undecene** is presented in the table below. These properties are crucial for its handling, purification, and application in various experimental settings.

Property	Value
Molecular Formula	C11H22
Molecular Weight	154.29 g/mol [1] [2]
CAS Number	2244-02-2 (unspecified isomer), 821-96-5 ((Z)-isomer) [1]
Boiling Point	Approximately 184-186 °C
Density	Approximately 0.75 g/mL
Solubility	Insoluble in water; soluble in organic solvents like ethanol, ether, and acetone.
Appearance	Colorless liquid

Stereoselective Synthesis of 2-Undecene

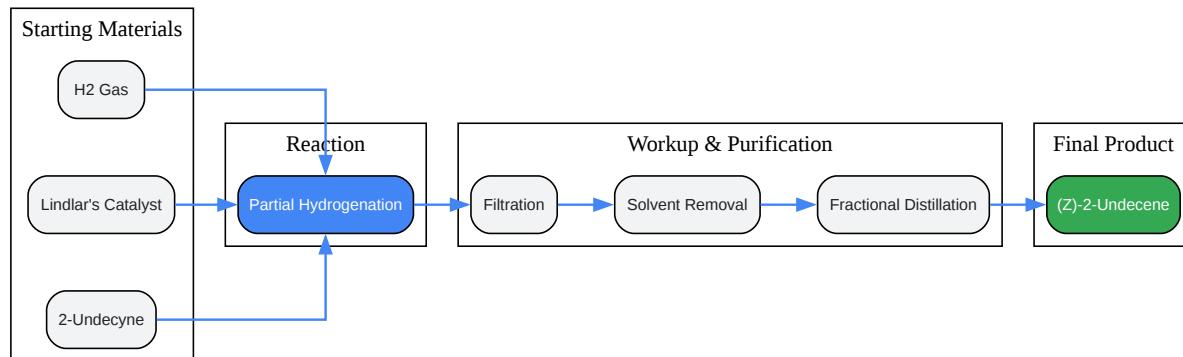
The biological activity and utility of **2-undecene** as a synthetic precursor are highly dependent on its isomeric purity. Therefore, stereoselective synthesis is of paramount importance. The following sections detail experimental protocols for the synthesis of both (Z)- and (E)-**2-undecene**.

Synthesis of (Z)-2-Undecene via Lindlar Hydrogenation

The partial hydrogenation of an alkyne over a poisoned catalyst, such as Lindlar's catalyst, is a classic and reliable method for the synthesis of cis (or Z)-alkenes.[\[3\]](#)[\[4\]](#)

Experimental Protocol:

Materials:


- 2-Undecyne
- Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead acetate)
- Quinoline

- Hexane (anhydrous)
- Hydrogen gas (H₂)
- Inert gas (Nitrogen or Argon)
- Celite®

Procedure:

- In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-undecyne (1 equivalent) in anhydrous hexane.
- Add Lindlar's catalyst (5-10% by weight of the alkyne) and a few drops of quinoline to the solution.
- Seal the flask with a septum and purge the system with an inert gas.
- Introduce hydrogen gas into the flask (typically via a balloon or a hydrogenation apparatus) and stir the mixture vigorously at room temperature.
- Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the reaction stops after the formation of the alkene and before over-reduction to the alkane.
- Upon completion, carefully vent the excess hydrogen and purge the system with an inert gas.
- Filter the reaction mixture through a pad of Celite® to remove the catalyst.
- Wash the filter cake with fresh hexane.
- Concentrate the filtrate under reduced pressure to yield crude **(Z)-2-undecene**.
- Purify the product by fractional distillation to obtain pure **(Z)-2-undecene**.

Logical Workflow for (Z)-2-Undecene Synthesis:

[Click to download full resolution via product page](#)

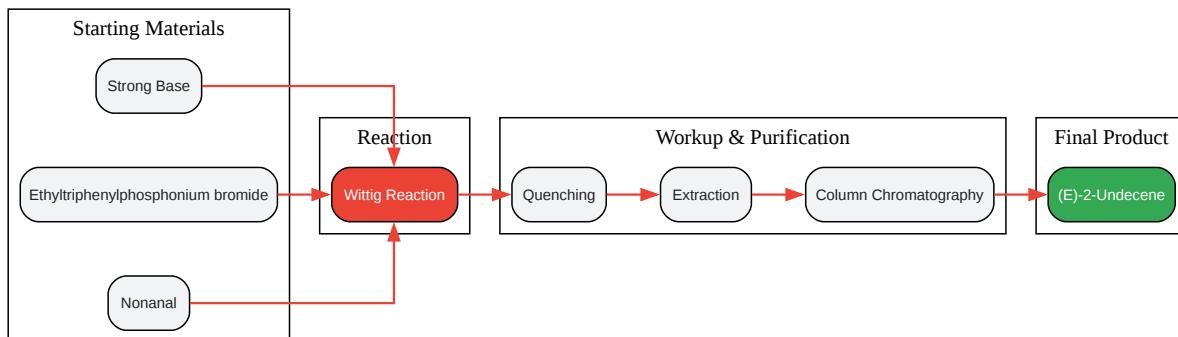
Caption: Synthetic workflow for **(Z)-2-Undecene** via Lindlar Hydrogenation.

Synthesis of **(E)-2-Undecene** via Wittig Reaction

The Wittig reaction is a powerful tool for the synthesis of alkenes from carbonyl compounds and phosphonium ylides. By selecting a stabilized ylide, the reaction can be directed to favor the formation of the trans (or E)-isomer.

Experimental Protocol:

Materials:


- Nonanal (C₉H₁₈O)
- Ethyltriphenylphosphonium bromide
- Sodium hydride (NaH) or another strong base
- Anhydrous tetrahydrofuran (THF)
- Anhydrous diethyl ether

- Saturated aqueous ammonium chloride (NH4Cl) solution
- Brine
- Anhydrous magnesium sulfate (MgSO4)

Procedure:

- In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend ethyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.
- Cool the suspension to 0 °C in an ice bath and add sodium hydride (1.1 equivalents) portion-wise.
- Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases and the characteristic orange-red color of the ylide appears.
- Cool the reaction mixture back to 0 °C and add a solution of nonanal (1 equivalent) in anhydrous THF dropwise.
- After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
- Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
- Transfer the mixture to a separatory funnel and extract with diethyl ether.
- Wash the combined organic layers with water and then brine.
- Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel (eluting with hexane) to afford pure **(E)-2-undecene**.

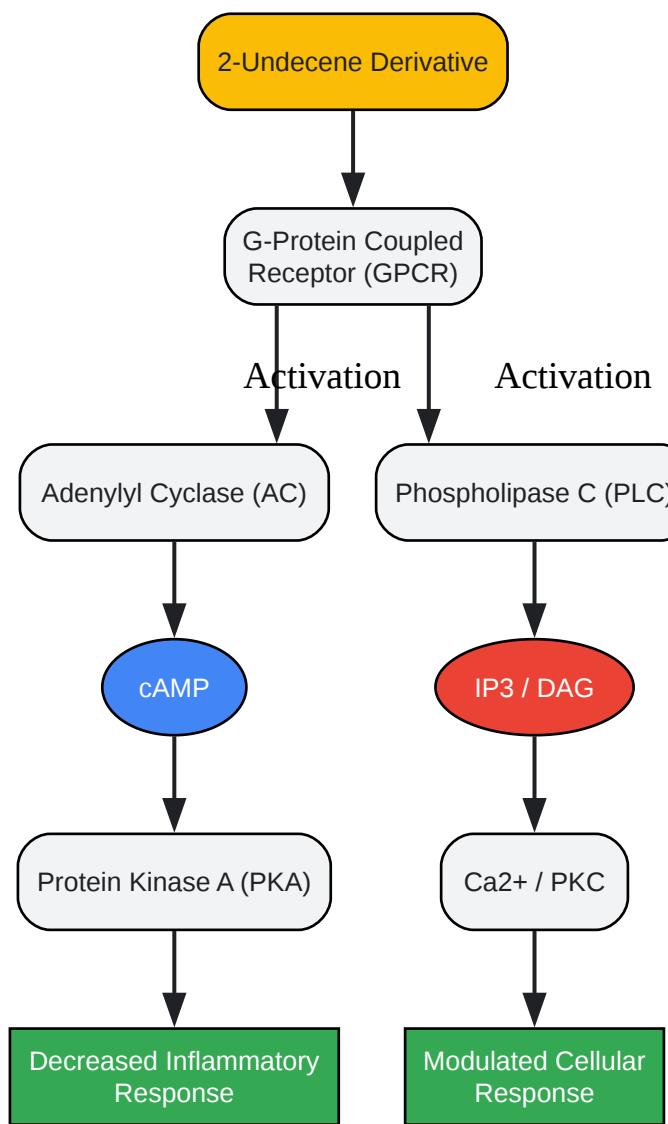
Logical Workflow for **(E)-2-Undecene** Synthesis:

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **(E)-2-Undecene** via the Wittig Reaction.

Potential Biological Activities and Applications in Drug Development

While direct studies on the biological activity of **2-undecene** are limited, research on structurally related long-chain hydrocarbons and their derivatives provides insights into its potential applications.


3.1. Antimicrobial and Anti-inflammatory Properties

Studies on undecane, the saturated counterpart of **2-undecene**, have demonstrated anti-allergic and anti-inflammatory effects. Undecane was found to inhibit the degranulation of mast cells and the expression of cytokines and chemokines in keratinocytes, suggesting its potential for treating inflammatory skin conditions.^[5] Furthermore, undecan-2-one, a ketone derivative, has shown antimicrobial activity, particularly against fungi.^{[6][7]} These findings suggest that **2-undecene** and its derivatives could be explored as potential leads for the development of novel anti-inflammatory and antimicrobial agents.

3.2. Signaling Pathway Interactions

The anti-inflammatory effects of undecane have been linked to an increase in intracellular cAMP levels, which in turn inhibits the degranulation of mast cells.^[5] The structurally similar 2-undecanone has been shown to modulate neutrophil activity through a Gαi-phospholipase C (PLC) signaling pathway.^[8] It is plausible that **2-undecene**, due to its lipophilic nature, could interact with cell membranes and modulate the activity of membrane-associated signaling proteins.

Potential Signaling Pathway Modulation by **2-Undecene** Derivatives:

[Click to download full resolution via product page](#)

Caption: Potential signaling pathways modulated by **2-undecene** derivatives.

Conclusion

2-Undecene is a valuable chemical entity with well-defined physicochemical properties. The stereoselective synthesis of its (Z) and (E) isomers can be reliably achieved through established methodologies such as Lindlar hydrogenation and the Wittig reaction. While direct biological data on **2-undecene** is scarce, the activities of related compounds suggest that it may hold promise as a scaffold for the development of new therapeutic agents, particularly in the areas of inflammation and infectious diseases. Further investigation into the biological effects and mechanism of action of **2-undecene** and its derivatives is warranted to fully explore its potential in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Undecene, (2Z)- | C11H22 | CID 5362715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Undecene [webbook.nist.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Antimicrobial activity of undecan-x-ones (x = 2-4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Undecene (C11H22)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8481262#molecular-weight-of-2-undecene-c11h22\]](https://www.benchchem.com/product/b8481262#molecular-weight-of-2-undecene-c11h22)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com